molecular formula C26H29N3O3S B11404901 2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide

2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide

Cat. No.: B11404901
M. Wt: 463.6 g/mol
InChI Key: LMFUFYRCGGTBDS-UHFFFAOYSA-N
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Description

2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrano[4,3-d]pyrimidine core with a sulfanyl and methoxyphenyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[4,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrano[4,3-d]pyrimidine core or the sulfanyl group.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the methoxyphenyl moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide: shares structural similarities with other pyrano[4,3-d]pyrimidine derivatives and compounds containing sulfanyl and methoxyphenyl groups.

Uniqueness

  • The unique combination of the pyrano[4,3-d]pyrimidine core with the sulfanyl and methoxyphenyl groups distinguishes this compound from others. This structural uniqueness may confer specific chemical and biological properties, making it a valuable subject for further research and development.

Properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C26H29N3O3S/c1-16-6-8-18(9-7-16)23-28-22-14-26(3,4)32-15-21(22)25(29-23)33-17(2)24(30)27-19-10-12-20(31-5)13-11-19/h6-13,17H,14-15H2,1-5H3,(H,27,30)

InChI Key

LMFUFYRCGGTBDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(COC(C3)(C)C)C(=N2)SC(C)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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